molecular formula C12H10N4O3 B11024991 N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide

N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11024991
M. Wt: 258.23 g/mol
InChI Key: OVNFOLSVZJFDFR-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitriles It is characterized by the presence of two cyanomethyl groups attached to a benzamide core, which is further substituted with a methyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide can be achieved through multi-component coupling reactions. One common method involves the reaction of aliphatic or aromatic amines with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalyst. This reaction proceeds through a Strecker-type mechanism, where the amine reacts with formaldehyde to form an imine intermediate, which then reacts with TMSCN to form the cyanomethylamine derivative .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of copper catalysts, such as CuCl and Cu(OTf)2, is common in these processes due to their efficiency in promoting the multi-component coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The cyanomethyl groups can be reduced to primary amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of primary amines from the cyanomethyl groups.

    Substitution: Introduction of various substituents onto the benzamide core.

Scientific Research Applications

N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide involves its interaction with various molecular targets and pathways. The compound’s nitrile groups can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both cyanomethyl and nitro groups on the benzamide core

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C12H10N4O3/c1-9-10(3-2-4-11(9)16(18)19)12(17)15(7-5-13)8-6-14/h2-4H,7-8H2,1H3

InChI Key

OVNFOLSVZJFDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(CC#N)CC#N

Origin of Product

United States

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